N-cyclobutyl-N-methylquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutyl-N-methylquinazolin-4-amine: is a quinazoline derivative, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction between N-cyclobutyl-N-methylamine and 2-cyanophenyl derivatives, resulting in the formation of N-cyclobutyl-N-methylquinazolin-4-amine.
Metal-mediated reaction: Transition metals such as palladium or copper can be used as catalysts to facilitate the cyclization of N-cyclobutyl-N-methylamine with 2-aminobenzonitrile.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cyclobutyl-N-methylquinazolin-4-amine can undergo oxidation reactions to form quinazolinone derivatives.
Reduction: Reduction of the quinazoline ring can lead to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
Biology: The compound has been studied for its antimicrobial and anti-inflammatory properties. It has shown promising activity against various bacterial strains and inflammatory pathways .
Medicine: N-cyclobutyl-N-methylquinazolin-4-amine derivatives have been investigated as potential anticancer agents, particularly for their ability to inhibit epidermal growth factor receptor (EGFR) kinase .
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties .
Mechanism of Action
N-cyclobutyl-N-methylquinazolin-4-amine exerts its effects by inhibiting key enzymes and receptors involved in various biological pathways. For example, it inhibits EGFR kinase, which plays a crucial role in cell proliferation and survival. The compound binds to the active site of the enzyme, preventing its activation and subsequent signaling . Additionally, it can inhibit bacterial quorum sensing, thereby reducing virulence and biofilm formation .
Comparison with Similar Compounds
N-phenylquinazolin-4-amine: Known for its anticancer properties, particularly as an EGFR inhibitor.
Quinazolin-4-one: Exhibits a broad range of biological activities, including antimicrobial and anti-inflammatory effects.
Dihydroquinazoline derivatives: Known for their potential as sedative-hypnotics and anticonvulsants.
Uniqueness: N-cyclobutyl-N-methylquinazolin-4-amine is unique due to its cyclobutyl and methyl substitutions, which enhance its lipophilicity and ability to penetrate biological membranes. This makes it particularly effective in targeting central nervous system diseases and other conditions requiring high membrane permeability .
Properties
IUPAC Name |
N-cyclobutyl-N-methylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-16(10-5-4-6-10)13-11-7-2-3-8-12(11)14-9-15-13/h2-3,7-10H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYGAZRWGAWCKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1)C2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.